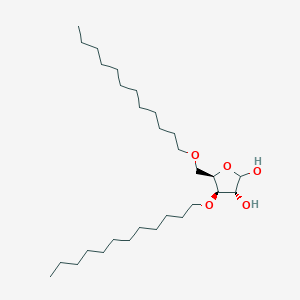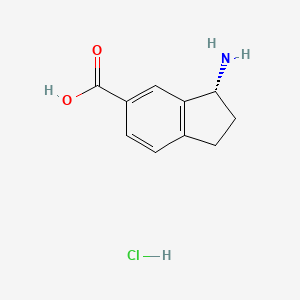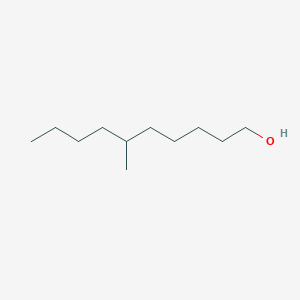
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide typically involves the reaction of 2-hydroxyethylamine with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of polymers and other advanced materials
作用機序
The mechanism of action of N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Methyldiethanolamine: A tertiary amine used in gas treating and as a chemical intermediate.
N,N,N′,N′-Tetrakis-(2-hydroxyethyl)ethylenediamine: A chelating agent used in metal extraction and catalysis.
N-(2-hydroxyethyl)piperazine-N′-(2-ethanesulfonic acid): A buffer used in biological research.
Uniqueness
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide is unique due to its specific structural features, such as the oxadiazole ring and the presence of both hydroxyl and amide functional groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
110578-73-9 |
|---|---|
分子式 |
C6H9N3O3 |
分子量 |
171.15 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C6H9N3O3/c1-4-8-5(9-12-4)6(11)7-2-3-10/h10H,2-3H2,1H3,(H,7,11) |
InChIキー |
IWNBPGSCYNJNMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol](/img/structure/B13447682.png)

![(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester; T 2588A](/img/structure/B13447696.png)
![6-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13447703.png)
![[(4aR,6R,7R,8R,8aS)-7-acetamido-6-bis(phenylmethoxy)phosphoryloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] (3R)-3-phenylmethoxytetradecanoate](/img/structure/B13447704.png)


oxane-2-carboxylic acid](/img/structure/B13447714.png)
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(2,3-dihydroxypropoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13447722.png)

![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)

![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)

